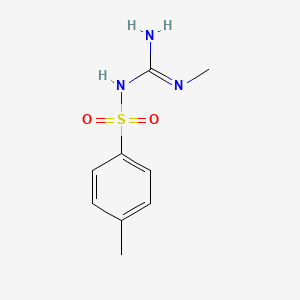![molecular formula C15H22O4S B14355422 1-[3-(Cyclopentanesulfonyl)propoxy]-3-methoxybenzene CAS No. 90183-85-0](/img/structure/B14355422.png)
1-[3-(Cyclopentanesulfonyl)propoxy]-3-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Cyclopentanesulfonyl)propoxy]-3-methoxybenzene is an organic compound that features a benzene ring substituted with a methoxy group and a propoxy group, which is further substituted with a cyclopentanesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Cyclopentanesulfonyl)propoxy]-3-methoxybenzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-methoxyphenol with 3-bromopropyl cyclopentanesulfonate under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(Cyclopentanesulfonyl)propoxy]-3-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of azides or nitriles.
Applications De Recherche Scientifique
1-[3-(Cyclopentanesulfonyl)propoxy]-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[3-(Cyclopentanesulfonyl)propoxy]-3-methoxybenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-aminopropoxy)-3-(cyclopentanesulfonyl)benzene: Similar structure but with an amino group instead of a methoxy group.
1-(3-bromopropoxy)-3-(cyclopentanesulfonyl)benzene: Similar structure but with a bromo group instead of a methoxy group.
Uniqueness
1-[3-(Cyclopentanesulfonyl)propoxy]-3-methoxybenzene is unique due to the presence of both a methoxy group and a cyclopentanesulfonyl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
90183-85-0 |
|---|---|
Formule moléculaire |
C15H22O4S |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1-(3-cyclopentylsulfonylpropoxy)-3-methoxybenzene |
InChI |
InChI=1S/C15H22O4S/c1-18-13-6-4-7-14(12-13)19-10-5-11-20(16,17)15-8-2-3-9-15/h4,6-7,12,15H,2-3,5,8-11H2,1H3 |
Clé InChI |
FGYPLMDHIUFKSJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)OCCCS(=O)(=O)C2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


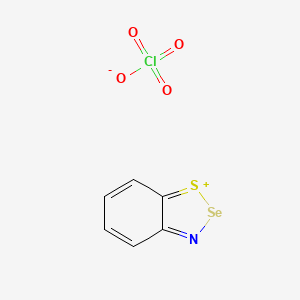
![1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol](/img/structure/B14355357.png)
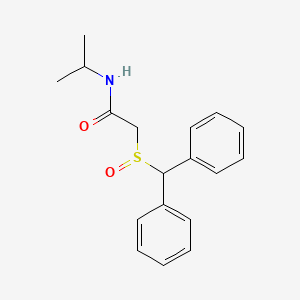
![3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B14355366.png)

![5-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14355390.png)
![N-[1-(1H-Benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide](/img/structure/B14355394.png)
![2-[(Furan-2-yl)methoxy]-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one](/img/structure/B14355396.png)
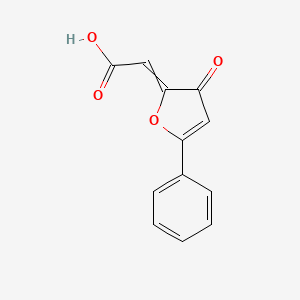
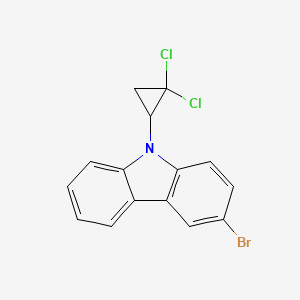
![N'',N'''-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine](/img/structure/B14355405.png)
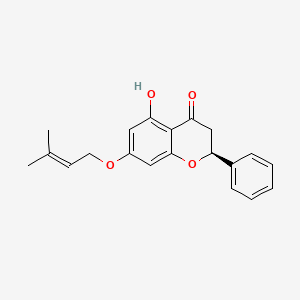
![4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]phenol](/img/structure/B14355411.png)
